5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring. The presence of a 4-chlorophenyl group and two methyl groups adds to its unique chemical properties. Compounds in this family are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of heterocyclic amines with aldehydes or ketones. One common method is the reaction of 2,6-diaminopyrimidin-4(3H)-one with 4-chlorobenzaldehyde in the presence of a base such as sodium carbonate in a mixture of water and ethanol at elevated temperatures . This reaction leads to the formation of the desired pyrido[2,3-d]pyrimidine derivative through the construction of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrido[2,3-d]pyrimidine N-oxides.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and anticancer properties.
Pyrimido[4,5-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory activities.
Pyrrolo[2,3-d]pyrimidine: Studied for its antitubercular and antiviral properties.
Uniqueness
5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12ClN3O2/c1-18-13-12(14(20)19(2)15(18)21)11(7-8-17-13)9-3-5-10(16)6-4-9/h3-8H,1-2H3 |
InChI Key |
FGMVWFFYSYOBIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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